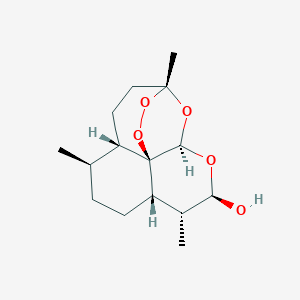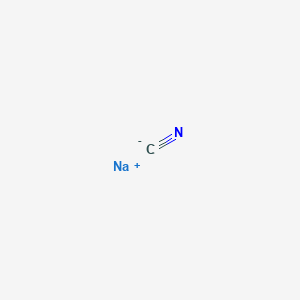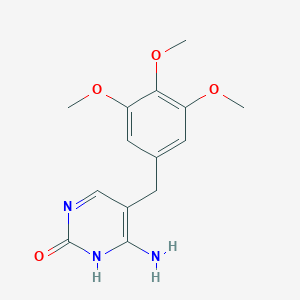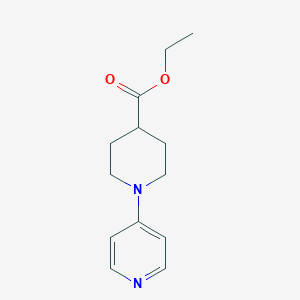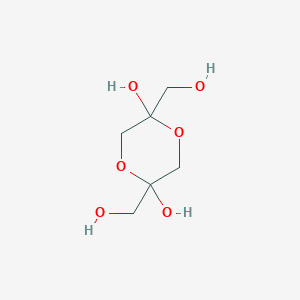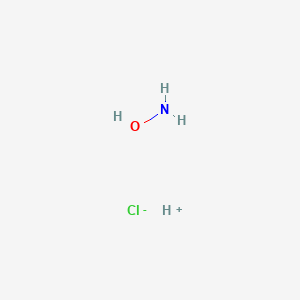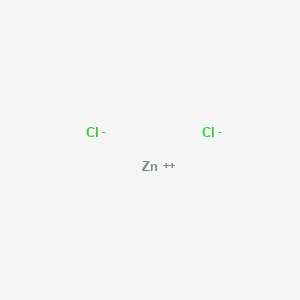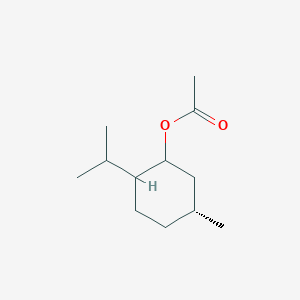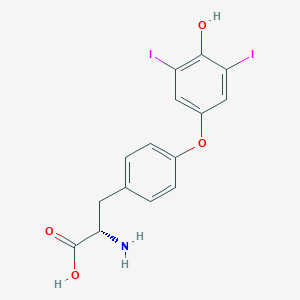![molecular formula C14H9NO4 B046650 5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-furaldehyd CAS No. 116750-06-2](/img/structure/B46650.png)
5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-furaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde is a complex organic compound with the molecular formula C14H9NO4
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used in the design of probes and sensors for detecting specific biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. The phthalimide group is known for its biological activity, and modifications of the furan ring can lead to compounds with potential therapeutic effects.
Industry
Industrially, 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde typically involves the reaction of 5-chloromethylfurfural with potassium phthalimide. The reaction proceeds under mild conditions, often in the presence of a base such as sodium acetate, and is carried out in a suitable solvent like dimethylformamide (DMF). The reaction yields the desired compound through nucleophilic substitution, followed by purification steps such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like chromatography. Safety measures and environmental considerations are also integral to the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring in 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride, targeting the aldehyde group to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furancarboxylic acid.
Reduction: 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde involves its interaction with specific molecular targets. The phthalimide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furancarboxylic acid
- 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furanmethanol
- N-[(5-Formylfur-2-yl)methyl]phthalimide
Uniqueness
Compared to similar compounds, 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde stands out due to its specific combination of a furan ring and a phthalimide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-8-10-6-5-9(19-10)7-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBXPAHJXKKXME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(O3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
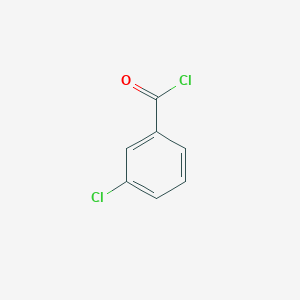
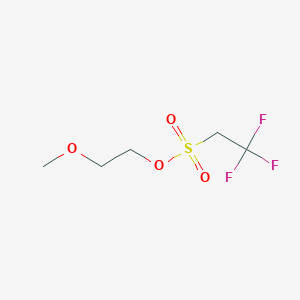
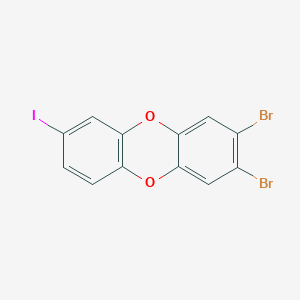
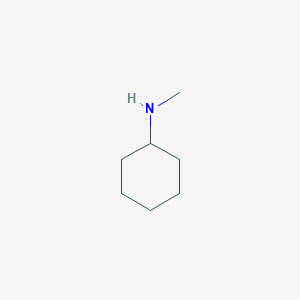
![(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B46576.png)
